molecular formula C19H20ClN5O2S B12136513 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-chlorophen yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-chlorophen yl)acetamide

Cat. No.: B12136513
M. Wt: 417.9 g/mol
InChI Key: XIPDKOHHYRIDNI-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and a chlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a key intermediate . The triazole ring is then functionalized with a methylethoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and microwave irradiation can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects . The phenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylethoxyphenyl group and chlorophenylacetamide moiety differentiate it from other triazole-containing compounds, potentially leading to unique applications and effects .

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C19H20ClN5O2S/c1-12(2)27-16-8-3-5-13(9-16)18-23-24-19(25(18)21)28-11-17(26)22-15-7-4-6-14(20)10-15/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

XIPDKOHHYRIDNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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